4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Methoxylation: The introduction of the methoxy group at the 3-position is achieved through a nucleophilic substitution reaction. This step involves the reaction of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with a methoxy reagent, such as sodium methoxide, under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide or methanol, at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other nucleophiles are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can have different functional groups and enhanced properties for specific applications.
Scientific Research Applications
4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methoxy group at the 3-position.
3-Methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atoms at the 4 and 6 positions.
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a methyl group instead of a methoxy group at the 3-position.
Uniqueness
4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4,6-dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4O/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZGOVPVWQNWNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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